molecular formula C8H8O3 B112916 2-Hydroxy-6-methoxybenzaldehyde CAS No. 700-44-7

2-Hydroxy-6-methoxybenzaldehyde

Cat. No.: B112916
CAS No.: 700-44-7
M. Wt: 152.15 g/mol
InChI Key: DZJPDDVDKXHRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O3. It is also known as 6-methoxysalicylaldehyde. This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzene ring with an aldehyde group (-CHO) at the ortho position relative to the hydroxyl group. It is a white to light yellow crystalline solid with a melting point of 41-43°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-6-methoxybenzaldehyde can be synthesized through various methods. One common method involves the reaction of 2-hydroxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the methoxy group is introduced at the ortho position relative to the hydroxyl group .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-Hydroxy-6-methoxybenzaldehyde can be compared with other similar compounds, such as:

    2-Hydroxy-4-methoxybenzaldehyde: An isomer with the methoxy group at the para position relative to the hydroxyl group.

    2-Hydroxy-5-methoxybenzaldehyde: Another isomer with the methoxy group at the meta position relative to the hydroxyl group.

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavoring agent with a similar structure but different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and other related compounds.

Properties

IUPAC Name

2-hydroxy-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-4-2-3-7(10)6(8)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJPDDVDKXHRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220262
Record name 6-Methoxysalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-44-7
Record name 2-Hydroxy-6-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxysalicylaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxysalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxysalicylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 3-(1-ethoxyethoxy)anisole was dissolved in ether (750 ml) and n-butyllithium (1.6M solution in hexanes; 500 ml) was added dropwise at ambient temperature under nitrogen. The mixture was stirred at ambient temperature for 2 hours, then it was cooled to 10° C. and a solution of dimethylformamide (94 g) in ether (150 ml) was added dropwise. The mixture was stirred at ambient temperature for 2 hours, then poured onto crushed ice. The product was extracted into ether, the combined extracts dried over magnesium sulphate, and the solvents removed in vacuo. The residual oil was dissolved in methanol (500 ml) and the stirred solution was cooled in ice and made strongly acidic by the addition of hydrochloric acid (2M). The resulting solid was collected by filtration, washed with water, dried in vacuo over phosphorus pentoxide and crystallised from petroleum ether (b.p. 60°-80° C.) to give 2-hydroxy-6-methoxybenzaldehyde as pale yellow needles (16 g), m.p. 69°-71° C.
Name
3-(1-ethoxyethoxy)anisole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-6-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-6-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-6-methoxybenzaldehyde
Reactant of Route 5
2-Hydroxy-6-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-6-methoxybenzaldehyde
Customer
Q & A

Q1: What are some of the synthetic routes used to produce 2-hydroxy-6-methoxybenzaldehyde, and what key reactions are involved?

A1: this compound serves as a valuable building block in organic synthesis. [, ] Researchers have successfully synthesized this compound using different starting materials and strategies:

    Q2: Can you explain the significance of the alkoxy substituent in reactions involving this compound derivatives?

    A2: Research indicates that the alkoxy substituent, specifically a methoxy group in the 4-position relative to the aldehyde, plays a crucial role in the reactivity of this compound derivatives. For instance, in the reaction of (2-diphenylphosphoryl-3-iodo-4-methoxy-phenyl) methanol with sodium hydride (NaH) in dimethylformamide (DMF), the presence of the methoxy group adjacent to the iodine atom is essential for achieving high regioselectivity during DMF addition. [] This selectivity arises from the electronic and steric influence of the methoxy group, directing the reaction to occur preferentially at a specific position.

    Q3: How is this compound used in natural product synthesis?

    A3: this compound has proven valuable in the total synthesis of natural products. One example involves the synthesis of the proposed structure of (±)-nidemone, where this compound serves as a key starting material. [] Moreover, researchers employed a similar methodology with this compound derivatives to synthesize gigasol, resulting in a structural reassignment of this biscoumarin natural product. [] These examples highlight the versatility of this compound as a building block for complex molecule synthesis.

    Q4: Has this compound been isolated from natural sources, and what is known about its properties?

    A4: While the provided research focuses on synthetic applications of this compound, one study investigates its natural occurrence. Researchers identified (-)-auriculacacidin, a novel type of flavan-3,4-diol, as a major component in the acetone extract of Cassia auriculata bark. [] They characterized (-)-auriculacacidin through its crystalline derivatives and confirmed its structure by oxidation with potassium permanganate and periodic acid. Notably, the degradation of (-)-auriculacacidin by periodic acid yielded this compound, suggesting its presence as a structural unit within the natural product. [] This finding highlights the potential of this compound and its derivatives as bioactive compounds or precursors for drug discovery.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.